2,2'-Thiodipyridine

Description

BenchChem offers high-quality 2,2'-Thiodipyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2'-Thiodipyridine including the price, delivery time, and more detailed information at info@benchchem.com.

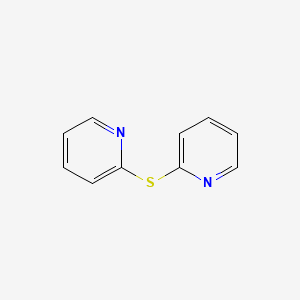

Structure

3D Structure

Properties

IUPAC Name |

2-pyridin-2-ylsulfanylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2S/c1-3-7-11-9(5-1)13-10-6-2-4-8-12-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQYNZOSCOWGGTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)SC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00334554 | |

| Record name | 2,2'-Thiodipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00334554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4262-06-0 | |

| Record name | 2,2'-Thiodipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00334554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,2'-Thiodipyridine: Core Properties and Applications

Foreword: Beyond the Reagent Bottle

In the landscape of modern chemical and biomedical research, few reagents offer the elegant simplicity and versatile reactivity of 2,2'-Thiodipyridine. Often known by synonyms such as 2,2'-Dipyridyl disulfide or Aldrithiol-2, this compound is far more than a simple oxidizing agent. It is a sophisticated tool for probing and manipulating sulfhydryl chemistry, a cornerstone of peptide synthesis, and a versatile ligand in coordination chemistry. This guide is designed for the practicing researcher and drug development professional. It moves beyond a simple recitation of facts to provide a deeper understanding of the causality behind its applications—why it is chosen, how it functions at a mechanistic level, and how to deploy it with precision and safety in the laboratory. We will explore its fundamental properties not as isolated data points, but as the very foundation of its utility.

Core Identity and Physicochemical Landscape

2,2'-Thiodipyridine is a symmetrical disulfide composed of two pyridine rings linked at their 2-positions by a disulfide bond (-S-S-). This central disulfide linkage is the heart of its reactivity, being susceptible to nucleophilic attack by thiols in a process known as thiol-disulfide exchange.

The molecule's identity is codified by the following identifiers:

-

Chemical Name: 2,2'-Disulfanediyldipyridine

-

Synonyms: 2,2'-Dipyridyl disulfide, Aldrithiol, 2-PDS

A quantitative summary of its key physical and chemical properties is essential for its practical application, from weighing out for a reaction to choosing an appropriate solvent.

Table 1: Physicochemical Properties of 2,2'-Thiodipyridine

| Property | Value | Source(s) |

| Appearance | White to beige or yellow crystalline powder.[1][5] | [1][5] |

| Melting Point | 56-58 °C (lit.) | [1][6][7] |

| Boiling Point | 356.1 ± 17.0 °C (Predicted) | [6][7] |

| Solubility | Soluble in methanol (50 mg/mL); slightly soluble in acetone, toluene, isopropanol; sparingly soluble in water (5 g/L at 20°C).[4][5][6][8] | [4][5][6][8] |

| pKa | 1.52 ± 0.19 (Predicted) | [6][7] |

| Flash Point | 210 °C | [6][7][8] |

| Storage Temp. | 2-8°C, under inert gas, away from air and moisture.[3][6][7] | [3][6][7] |

Spectroscopic Signature

A brief overview of its spectral characteristics is vital for identity confirmation:

-

¹H NMR: The proton NMR spectrum in CDCl₃ would be expected to show complex multiplets in the aromatic region (approx. 7.0-8.5 ppm) corresponding to the four distinct protons on each pyridine ring.[9]

-

¹³C NMR: The carbon NMR spectrum will display five distinct signals for the aromatic carbons of the pyridine ring, reflecting the molecule's symmetry.[10][11]

-

FTIR: The infrared spectrum will show characteristic peaks for aromatic C-H stretching (~3000-3100 cm⁻¹), C=C and C=N ring stretching (~1400-1600 cm⁻¹), and potentially a weak S-S stretch (~400-500 cm⁻¹).[4][12][13]

-

UV-Vis: In solution, it exhibits strong absorbance in the UV region, a property leveraged in thiol quantification assays.[14]

Synthesis and Core Reactivity

Synthesis Pathway: The Oxidation of 2-Mercaptopyridine

The most common and direct route to 2,2'-Thiodipyridine is the mild oxidation of its corresponding thiol, 2-mercaptopyridine (also known as pyridine-2-thione). This reaction is often autocatalytic, as the amine functionality of the pyridine ring can facilitate the oxidation of thiols to disulfides.[15]

Caption: General synthesis scheme for 2,2'-Thiodipyridine.

Expert Insight: The choice of oxidant is critical. For laboratory-scale synthesis, bubbling air through a solution of 2-mercaptopyridine in a suitable solvent is often sufficient and avoids harsh reagents. For a more controlled and rapid reaction, mild oxidants like hydrogen peroxide or iodine can be employed. The reaction's progress can be easily monitored by TLC, observing the disappearance of the thiol starting material.

The Cornerstone of Utility: Thiol-Disulfide Exchange

The primary mechanism underpinning the majority of 2,2'-Thiodipyridine's applications is the thiol-disulfide exchange. This is a nucleophilic substitution (Sₙ2) reaction where a thiolate anion (R-S⁻) acts as the nucleophile, attacking one of the sulfur atoms of the disulfide bond.[16] This cleaves the S-S bond, forming a new, mixed disulfide and releasing one equivalent of pyridine-2-thione.

Caption: Mechanism of Thiol-Disulfide Exchange.

This reaction is highly favorable because the departing pyridine-2-thiolate is a good leaving group, stabilized by the aromatic pyridine ring. The reaction releases pyridine-2-thione, which has a distinct UV absorbance from the parent disulfide, a property that is exploited in quantitative assays.

Key Applications & Experimental Protocols

Application 1: Peptide Chemistry - The Architect of Disulfide Bridges

In protein and peptide chemistry, disulfide bonds are critical for defining and stabilizing the correct three-dimensional structure (tertiary and quaternary) required for biological activity.[17][18] 2,2'-Thiodipyridine is a premier reagent for inducing the formation of intramolecular disulfide bonds in peptides containing two cysteine residues.[6]

Why it is chosen:

-

Selectivity: The reaction is highly specific for free sulfhydryl groups, leaving other functional groups on the peptide untouched.[6]

-

Mild Conditions: The oxidation occurs under gentle, typically aqueous buffer conditions, which preserves the integrity of the peptide.[6]

-

Efficiency: The reaction is rapid and often quantitative.[6]

-

Versatility: It is effective even under acidic conditions, which can be beneficial for preventing side reactions or maintaining peptide solubility.[6]

Sources

- 1. 2,2´-Dipyridyl diselenide: A chemoselective tool for cysteine deprotection and disulfide bond formation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Protocol for the Determination of Free Thiols [v.web.umkc.edu]

- 3. 2,2'-Dithiodipyridine (2127-03-9) 1H NMR spectrum [chemicalbook.com]

- 4. 2,2'-Dithiodipyridine (2127-03-9) IR Spectrum [chemicalbook.com]

- 5. Formation of Disulfide Bonds in Synthetic Peptides and Proteins | Springer Nature Experiments [experiments.springernature.com]

- 6. 2,2'-Bispyridyl disulfide rapidly induces intramolecular disulfide bonds in peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, characterization, and reactivity of high and low valent group 10 metal complexes supported by pyridine dithiolate ligands | IDEALS [ideals.illinois.edu]

- 8. The role of thiols and disulfides in protein chemical and physical stability - PMC [pmc.ncbi.nlm.nih.gov]

- 9. spectrabase.com [spectrabase.com]

- 10. rsc.org [rsc.org]

- 11. Previous spectra [qorganica.qui.uam.es]

- 12. 2,2'-Dithiodipyridine, 98% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 13. researchgate.net [researchgate.net]

- 14. Two-dimensional UV spectroscopy: a new insight into the structure and dynamics of biomolecules - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 15. 2-Mercaptopyridine - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. Disulfide bond formation in peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatile Workhorse of Modern Organic Synthesis: An In-depth Technical Guide to 2,2'-Dipyridyl Disulfide

In the landscape of organic chemistry, few reagents offer the breadth of utility and reliability as 2,2'-dipyridyl disulfide. From the elegant construction of complex macrocycles to the precise formation of critical linkages in peptides and bioconjugates, this unassuming disulfide has established itself as an indispensable tool for researchers, scientists, and drug development professionals. This guide provides an in-depth exploration of the core applications, mechanistic underpinnings, and practical methodologies associated with 2,2'-dipyridyl disulfide, offering field-proven insights to empower your synthetic endeavors.

Foundational Principles: Understanding the Reactivity of 2,2'-Dipyridyl Disulfide

2,2'-Dipyridyl disulfide, also known as Aldrithiol-2, is a symmetrical disulfide that appears as a white to pale yellow crystalline solid.[1] Its versatility stems from the unique reactivity of the disulfide bond, which is susceptible to nucleophilic attack, particularly by phosphines and thiols. This reactivity, coupled with the stability of the resulting 2-thiopyridone byproduct, drives a variety of powerful chemical transformations.

The key to many of its applications lies in its reaction with triphenylphosphine (PPh₃). The phosphorus atom of PPh₃ acts as a potent nucleophile, attacking one of the sulfur atoms of the disulfide. This initial attack leads to the formation of a phosphonium salt and a 2-thiopyridone anion. This reactive intermediate is the cornerstone of the reagent's ability to activate carboxylic acids, a fundamental process in many of its applications.

The Corey-Nicolaou Macrolactonization: A Gateway to Complex Macrocycles

Perhaps the most celebrated application of 2,2'-dipyridyl disulfide is in the Corey-Nicolaou macrolactonization, a powerful method for the synthesis of macrocyclic lactones from ω-hydroxycarboxylic acids.[2] This reaction has been instrumental in the total synthesis of numerous natural products with significant biological activity.

The "Double Activation" Mechanism

The elegance of the Corey-Nicolaou macrolactonization lies in its "double activation" mechanism, which facilitates the cyclization of even challenging medium to large rings under mild conditions.[2]

Diagram of the Corey-Nicolaou Macrolactonization Workflow

Caption: Workflow of the Corey-Nicolaou Macrolactonization.

The process begins with the reaction of the ω-hydroxycarboxylic acid with a combination of 2,2'-dipyridyl disulfide and triphenylphosphine. This in situ generates a highly reactive phosphonium species that activates the carboxylic acid, leading to the formation of an S-2-pyridyl thioester intermediate. This thioester is significantly more electrophilic than the parent carboxylic acid.

In the second stage, the terminal hydroxyl group of the same molecule acts as an intramolecular nucleophile, attacking the activated carbonyl of the thioester. This cyclization proceeds via a tetrahedral intermediate, ultimately yielding the desired macrolactone and releasing 2-thiopyridone as a stable byproduct. The formation of the thermodynamically stable 2-thiopyridone is a key driving force for the reaction.

Causality in Experimental Choices

The success of the Corey-Nicolaou macrolactonization is highly dependent on several key experimental parameters:

-

High Dilution: The reaction is typically carried out under high dilution conditions (typically 0.001 to 0.01 M). This is a critical factor that favors the intramolecular cyclization pathway over intermolecular polymerization. By minimizing the proximity of individual hydroxy acid molecules, the probability of the terminal alcohol of one molecule reacting with the activated carboxylic acid of another is significantly reduced.

-

Solvent Choice: Non-polar, aprotic solvents such as benzene, toluene, or xylene are commonly employed. These solvents are chosen to minimize solvation of the reacting species, which can hinder the desired intramolecular interaction.

-

Temperature: The initial activation to form the thioester can often be achieved at room temperature. The subsequent cyclization may require elevated temperatures, often refluxing in the chosen solvent, to overcome the activation energy for the ring-closing step, especially for strained ring systems.

Quantitative Data: Yields of Macrolactonization

The Corey-Nicolaou macrolactonization has proven effective for the synthesis of a wide range of macrolide ring sizes. The yields are generally good to excellent, although they can be influenced by the ring size and the presence of conformational biases in the substrate.

| Ring Size (Number of Atoms) | Substrate | Yield (%) | Reference |

| 7 | 6-Hydroxyhexanoic acid | 55 | [2] |

| 8 | 7-Hydroxyheptanoic acid | 68 | [2] |

| 12 | 11-Hydroxyundecanoic acid | 80 | [2] |

| 13 | 12-Hydroxydodecanoic acid | 83 | [2] |

| 14 | 13-Hydroxytridecanoic acid | 85 | [3] |

| 15 | 14-Hydroxytetradecanoic acid | 90 | [3] |

| 16 | 15-Hydroxypentadecanoic acid | 92 | [3] |

| 17 | 16-Hydroxyhexadecanoic acid | 80 | [3] |

Experimental Protocol: Synthesis of a 16-Membered Macrolactone

This protocol provides a representative example of the Corey-Nicolaou macrolactonization for the synthesis of a 16-membered macrolide.

Materials:

-

15-Hydroxypentadecanoic acid

-

2,2'-Dipyridyl disulfide

-

Triphenylphosphine

-

Anhydrous Toluene

-

Argon or Nitrogen gas

-

Standard glassware for inert atmosphere reactions

-

Silica gel for column chromatography

Procedure:

-

Preparation: Under an inert atmosphere of argon or nitrogen, a solution of 15-hydroxypentadecanoic acid (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous toluene (to achieve a final concentration of ~0.1 M for this initial step) is prepared in a round-bottom flask equipped with a magnetic stirrer.

-

Thioester Formation: To this solution, 2,2'-dipyridyl disulfide (1.5 eq) is added in one portion. The reaction mixture is stirred at room temperature for 6 hours. The progress of the thioester formation can be monitored by thin-layer chromatography (TLC).

-

Cyclization: The reaction mixture is then diluted with a significant volume of anhydrous toluene to achieve high dilution conditions (~0.005 M). The solution is heated to reflux and maintained at this temperature for 12-24 hours. The progress of the cyclization can be monitored by TLC, observing the disappearance of the thioester intermediate and the appearance of the macrolactone product.

-

Workup: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired macrolactone.

-

Characterization: The structure and purity of the isolated macrolactone are confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Thioester Synthesis: A Versatile Intermediate

The S-2-pyridyl thioester formed as an intermediate in the Corey-Nicolaou macrolactonization is a valuable synthetic intermediate in its own right. Thioesters are important functional groups in organic synthesis and are key players in biochemical processes.[4] The use of 2,2'-dipyridyl disulfide and triphenylphosphine provides a mild and efficient method for the synthesis of these valuable compounds from carboxylic acids.

Diagram of Thioester Synthesis Workflow

Caption: General workflow for the synthesis of S-2-pyridyl thioesters.

Experimental Protocol: Synthesis of S-2-Pyridyl Thiobenzoate

This protocol outlines the synthesis of an S-2-pyridyl thioester from a carboxylic acid.

Materials:

-

Benzoic acid

-

2,2'-Dipyridyl disulfide

-

Triphenylphosphine

-

Anhydrous dichloromethane (DCM)

-

Standard laboratory glassware

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask under a dry atmosphere, dissolve benzoic acid (1.0 eq) and triphenylphosphine (1.2 eq) in anhydrous DCM.

-

Reagent Addition: Add 2,2'-dipyridyl disulfide (1.2 eq) to the solution.

-

Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC.

-

Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. The crude product can be purified by silica gel column chromatography to remove triphenylphosphine oxide and any unreacted starting materials, yielding the pure S-2-pyridyl thiobenzoate.

Peptide Chemistry and Bioconjugation: Forging Critical Connections

The reactivity of 2,2'-dipyridyl disulfide extends into the realm of peptide chemistry and bioconjugation, where the formation of disulfide bonds is crucial for the structure and function of proteins and for the development of targeted therapeutics.[5][6]

Disulfide Bond Formation in Peptides

2,2'-Dipyridyl disulfide is an effective reagent for the formation of intramolecular disulfide bonds in peptides containing two cysteine residues.[5] The reaction is typically rapid and proceeds with high selectivity for free sulfhydryl groups, making it a valuable tool in the synthesis of cyclic peptides.

The mechanism involves a thiol-disulfide exchange. A cysteine thiol attacks the disulfide bond of 2,2'-dipyridyl disulfide, forming a mixed disulfide between the peptide and 2-thiopyridone. A second intramolecular attack by the other cysteine thiol on this mixed disulfide then forms the desired intramolecular disulfide bridge and releases another molecule of 2-thiopyridone.

Bioconjugation for Drug Delivery

In the field of drug development, 2,2'-dipyridyl disulfide is employed as a homobifunctional crosslinker to conjugate molecules, such as peptides or small molecule drugs, to carrier molecules like antibodies or lipids. This is a key strategy in the development of antibody-drug conjugates (ADCs) and targeted drug delivery systems.[7]

The principle relies on the thiol-disulfide exchange reaction. A thiol-containing molecule (e.g., a cysteine-containing peptide) can be reacted with 2,2'-dipyridyl disulfide to create an activated intermediate. This intermediate can then react with a thiol group on a target molecule (e.g., a reduced antibody) to form a stable disulfide linkage. This disulfide bond is designed to be stable in the bloodstream but can be cleaved in the reducing environment inside a target cell, releasing the therapeutic payload.

Safety and Handling: A Self-Validating System of Precaution

As with any chemical reagent, proper handling and safety precautions are paramount when working with 2,2'-dipyridyl disulfide.

-

Hazard Identification: 2,2'-Dipyridyl disulfide is classified as a hazardous substance. It can cause skin and serious eye irritation, and may cause respiratory irritation.[8] It is harmful if swallowed.[5]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[5] When handling the solid, a respirator may be required if dust is generated.[9]

-

Handling: Use this reagent in a well-ventilated area, preferably in a chemical fume hood.[5] Avoid inhalation of dust and contact with skin and eyes. Wash hands thoroughly after handling.[8]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[9] It is incompatible with strong oxidizing agents and strong bases.[8]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Unreacted reagent and reaction byproducts should be collected in a designated waste container.[8]

By adhering to these safety protocols, researchers can ensure a self-validating system of safety, minimizing risks and promoting a secure laboratory environment.

Conclusion: A Reagent of Enduring Significance

2,2'-Dipyridyl disulfide has firmly established itself as a cornerstone reagent in modern organic synthesis. Its ability to facilitate the formation of macrocycles, thioesters, and disulfide bonds with high efficiency and under mild conditions has made it an invaluable tool for chemists across various disciplines. For researchers and drug development professionals, a thorough understanding of its reactivity, mechanistic nuances, and practical applications is essential for unlocking its full potential in the creation of novel molecules with profound scientific and therapeutic impact.

References

-

Maruyama, K., Nagasawa, H., & Suzuki, A. (1999). 2,2'-Bispyridyl disulfide rapidly induces intramolecular disulfide bonds in peptides. Peptides, 20(7), 881-884. [Link][5]

-

Katayama, H., & Nagata, K. (2021). Application of 2,2'-dipyridyl disulfide-mediated thiazolidine ring-opening reaction to glycoprotein synthesis: Total chemical synthesis of evasin-3. Journal of Peptide Science, 27(2), e3290. [Link]

-

Wu, S., & Melchiorre, P. (2020). Photochemical Synthesis of Thioesters from Aryl Halides and Carboxylic Acids. Angewandte Chemie International Edition, 59(42), 18583-18587. [Link][10]

-

Wikipedia. (2023, December 12). Corey–Nicolaou macrolactonization. [Link][2]

-

An, G., & Kim, Y. (2014). An Efficient Synthesis of Thioesters Via TFA-Catalyzed Reaction of Carboxylic Acid and Thiols: Remarkably Facile C–S Bond Formation. Phosphorus, Sulfur, and Silicon and the Related Elements, 189(10-11), 1632-1639. [Link][11]

-

Science of Synthesis. (2005). Product Class 8: Thiocarboxylic S-Acids, Selenocarboxylic Se-Acids, Tellurocarboxylic Te-Acids, and Derivatives. In Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 20b. [Link][12]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 2,2'-Dithiodipyridine in Modern Peptide Synthesis. Retrieved from [Link][6]

-

Thieme. (2024). Dithiocarboxylic Acid Esters (Update 2024). Science of Synthesis. [Link][13]

-

ResearchGate. (n.d.). Corey–Nicolaou macrolactonization. Retrieved from [Link][14]

-

Parent, R., & Côté, A. (2011). Update 1 of: Macrolactonizations in the Total Synthesis of Natural Products. Chemical Reviews, 111(5), PR1-PR42. [Link][3]

-

Wan, Q., & Danishefsky, S. J. (2007). A Simple Method for the Conversion of Carboxylic Acids into Thioacids with Lawesson's Reagent. Tetrahedron Letters, 48(48), 8537-8539. [Link][15]

-

Organic Chemistry Portal. (n.d.). Thioester and thioacid synthesis by acylation of thiols (thiolation). Retrieved from [Link][16]

-

LibreTexts Chemistry. (2021, March 16). 6.6: Synthesis of Carboxylic Acid Derivatives. [Link][4]

-

Chem-Station. (2014, April 29). Corey-Nicolaou Macrolactonization. [Link][17]

-

iSm2. (n.d.). Macrolactonization in the Total Synthesis of Natural Products. Retrieved from [Link][18]

-

Roy, D., & Gribskov, M. (2020). Pyridyl disulfide-based thiol–disulfide exchange reaction: shaping the design of redox-responsive polymeric materials. Polymer Chemistry, 11(45), 7159-7170. [Link][19]

Sources

- 1. CAS 2127-03-9: 2,2′-Dipyridyl disulfide | CymitQuimica [cymitquimica.com]

- 2. Corey–Nicolaou macrolactonization - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 2,2'-Bispyridyl disulfide rapidly induces intramolecular disulfide bonds in peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 2,2´-Dipyridyl diselenide: A chemoselective tool for cysteine deprotection and disulfide bond formation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. peptide.com [peptide.com]

- 10. recercat.cat [recercat.cat]

- 11. tandfonline.com [tandfonline.com]

- 12. Thieme E-Books & E-Journals [thieme-connect.de]

- 13. Thieme E-Books & E-Journals [thieme-connect.de]

- 14. researchgate.net [researchgate.net]

- 15. A Simple Method for the Conversion of Carboxylic Acids into Thioacids with Lawesson’s Reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Thioester and thioacid synthesis by acylation of thiols (thiolation) [organic-chemistry.org]

- 17. Corey-Nicolaou Macrolactonization | Chem-Station Int. Ed. [en.chem-station.com]

- 18. ism2.univ-amu.fr [ism2.univ-amu.fr]

- 19. Pyridyl disulfide-based thiol–disulfide exchange reaction: shaping the design of redox-responsive polymeric materials - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Spectroscopic Characterization of 2,2'-Dipyridyl Disulfide (Aldrithiol-2)

Foreword: The Role of Spectroscopic Diligence in Modern Chemistry

In the landscape of drug development and biochemical research, precision is paramount. Reagents are not mere commodities; they are precision tools. 2,2'-Dipyridyl disulfide, known commercially as Aldrithiol-2, is a cornerstone reagent, primarily utilized for its reactivity with sulfhydryl groups to form disulfide bonds—a critical process in peptide synthesis and protein chemistry.[1][2] Its efficacy is predicated on its purity and structural integrity. This guide provides an in-depth exploration of the essential spectroscopic techniques—Ultraviolet-Visible (UV-Vis) and Nuclear Magnetic Resonance (NMR) spectroscopy—required to verify the identity and quality of 2,2'-Dipyridyl disulfide. Our approach moves beyond rote data presentation, focusing instead on the causal links between molecular structure and spectral output, empowering researchers to not only validate their materials but also to troubleshoot with authority.

Molecular Architecture and Its Spectroscopic Fingerprint

2,2'-Dipyridyl disulfide (C₁₀H₈N₂S₂) is a symmetrical molecule composed of two pyridine rings connected by a disulfide (-S-S-) linkage at their respective C2 positions.[1][3][4] This architecture is the primary determinant of its spectroscopic characteristics.

-

Aromatic System: The two pyridine rings are π-conjugated systems. This feature is directly responsible for the molecule's strong absorption in the UV region of the electromagnetic spectrum. In NMR, the electronic environment of the rings dictates the precise chemical shifts of the eight aromatic protons and ten carbons.

-

The Disulfide Bridge: The -S-S- bond is the molecule's reactive center. While it does not possess protons to be observed in ¹H NMR, its influence is significant. It creates a unique electronic environment for the adjacent carbons (C2 and C2') and is a key component of the UV chromophore. Furthermore, its susceptibility to nucleophilic attack by thiols is the basis for its most common application, a reaction that can be conveniently monitored by UV-Vis spectroscopy.[5][6]

Caption: Molecular Structure of 2,2'-Dipyridyl Disulfide.

UV-Vis Spectroscopic Characterization: A Tool for Quantification

UV-Vis spectroscopy is a rapid and effective method for both qualitative confirmation and quantitative analysis of 2,2'-Dipyridyl disulfide, particularly in monitoring its reaction with thiols.

The Principle and Expected Spectrum

The absorption of ultraviolet light by 2,2'-Dipyridyl disulfide promotes π → π* electronic transitions within the aromatic pyridine rings. A typical UV-Vis spectrum will show a characteristic absorption maximum (λₘₐₓ) around 280-300 nm. However, the true power of UV-Vis for this molecule is realized during its reaction with a sulfhydryl-containing compound (R-SH).

This thiol-disulfide exchange reaction is the basis of many biochemical assays.[7] 2,2'-Dipyridyl disulfide reacts with a thiol to form a mixed disulfide and release one molecule of 2-thiopyridone. This product exists in equilibrium with its tautomer, pyridine-2-thione, and exhibits a very strong and distinct absorbance maximum at approximately 343 nm, a wavelength where the parent compound has minimal absorbance. This spectral shift provides a clear, quantitative signal for monitoring the consumption of the thiol.

Caption: Workflow for Thiol Quantification using 2,2'-Dipyridyl Disulfide.

Quantitative Data Summary

| Compound | λₘₐₓ (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Solvent |

| 2,2'-Dipyridyl Disulfide | ~280 nm | ~13,600 | Ethanol |

| 2-Thiopyridone (Product) | ~343 nm | ~8,080 | Aqueous Buffer (pH 7.0) |

Note: Exact values for λₘₐₓ and ε can be solvent and pH-dependent. The values provided are typical and should be determined empirically for specific experimental conditions.

Experimental Protocol: UV-Vis Spectrum Acquisition

-

Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble. Ethanol, methanol, or aqueous buffers (e.g., phosphate-buffered saline, PBS) are common choices.

-

Sample Preparation: Prepare a stock solution of 2,2'-Dipyridyl disulfide of known concentration (e.g., 10 mM in ethanol). From this, prepare a dilute solution (e.g., 25-50 µM) in the chosen analytical solvent using a quartz cuvette.

-

Instrument Blank: Use the analytical solvent as a blank to zero the spectrophotometer.

-

Spectrum Acquisition: Scan the sample from 450 nm down to 220 nm to record the full absorption spectrum and identify the λₘₐₓ.

NMR Spectroscopic Characterization: A Definitive Structural Blueprint

NMR spectroscopy provides an unambiguous confirmation of the molecular structure of 2,2'-Dipyridyl disulfide. Due to the molecule's C₂ symmetry, the ¹H and ¹³C NMR spectra are simplified, providing a clean and interpretable fingerprint.

¹H NMR Spectroscopy

The symmetry of the molecule means that only four unique proton environments exist on the two pyridine rings. This results in four distinct signals in the ¹H NMR spectrum.

-

Causality of Chemical Shifts: The chemical shifts are influenced by the electronegative nitrogen atom and the disulfide bridge. The proton adjacent to the nitrogen (H6) is the most deshielded and appears furthest downfield. The other protons (H3, H4, H5) appear in the typical aromatic region, with their precise locations determined by their proximity to the nitrogen and the disulfide substituent.

Caption: Correlation of ¹H NMR signals to proton positions.

¹³C NMR Spectroscopy

Similarly, the molecule's symmetry results in five distinct signals for the ten carbon atoms in the ¹³C NMR spectrum.

-

Causality of Chemical Shifts: The carbon atom directly bonded to the disulfide bridge (C2) is significantly influenced by the sulfur atoms and typically appears in a distinct region of the spectrum. The presence of the disulfide bond is known to be diagnostic in ¹³C NMR.[8] The other four carbon signals correspond to the remaining unique positions on the pyridine ring.

Quantitative Data Summary (in CDCl₃)

| Nucleus | Data | ¹H NMR[3][9] | ¹³C NMR (Predicted) |

| H3/C3 | Chemical Shift (δ) | ~7.11 ppm | ~121 ppm |

| Multiplicity | Doublet of doublets | - | |

| H4/C4 | Chemical Shift (δ) | ~7.64 ppm | ~137 ppm |

| Multiplicity | Triplet of doublets | - | |

| H5/C5 | Chemical Shift (δ) | ~7.59 ppm | ~120 ppm |

| Multiplicity | Doublet | - | |

| H6/C6 | Chemical Shift (δ) | ~8.46 ppm | ~150 ppm |

| Multiplicity | Doublet | - | |

| C2 | Chemical Shift (δ) | - | ~160 ppm |

| Multiplicity | - | - |

Note: ¹³C NMR shifts are predicted based on typical values for substituted pyridines and the known effects of disulfide substituents.[10][11] Exact values should be confirmed experimentally.

Experimental Protocol: NMR Sample Preparation

-

Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common choice.[3][9] Dimethyl sulfoxide-d₆ (DMSO-d₆) is another option for less soluble samples.

-

Sample Preparation: Dissolve approximately 5-10 mg of 2,2'-Dipyridyl disulfide in 0.5-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

-

Internal Standard: The solvent signal (e.g., residual CHCl₃ at 7.26 ppm) can be used for calibration. Alternatively, a small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm).

-

Data Acquisition: Acquire the ¹H spectrum first, followed by the ¹³C spectrum. Standard acquisition parameters on a modern NMR spectrometer (e.g., 400 MHz) are typically sufficient.

Conclusion: A Synthesis of Spectroscopic Certainty

The robust characterization of 2,2'-Dipyridyl disulfide is not an academic exercise but a prerequisite for reliable and reproducible science. UV-Vis spectroscopy serves as a versatile tool for routine checks and for the quantitative monitoring of its pivotal thiol-disulfide exchange reaction. NMR spectroscopy, in turn, provides the definitive, high-resolution structural confirmation. By employing these techniques in concert and understanding the causal relationship between the molecule's structure and its spectral output, researchers, scientists, and drug development professionals can use this critical reagent with the highest degree of confidence.

References

-

PubChem. (n.d.). 2,2'-Dipyridyl disulfide. National Center for Biotechnology Information. Retrieved from [Link]

-

St. Fleur, C., & Xian, M. (2019). 2,2´-Dipyridyl diselenide: A chemoselective tool for cysteine deprotection and disulfide bond formation. PLoS ONE, 14(7), e0211923. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,2'-Dipyridyl disulfide. John Wiley & Sons, Inc. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,2'-Dipyridyl disulfide 15N NMR. John Wiley & Sons, Inc. Retrieved from [Link]

-

Castellano, S., Günther, H., & Ebersole, S. (1965). Nuclear Magnetic Resonance Spectra of 2,2'-Bipyridyl. The Journal of Physical Chemistry, 69(12), 4166–4176. Retrieved from [Link]

-

Sharma, D., & Rajarathnam, K. (2000). 13C NMR chemical shifts can predict disulfide bond formation. Journal of Biomolecular NMR, 18(2), 165–171. Retrieved from [Link]

-

Reich, H. J. (n.d.). Organic Chemistry Data: 13C NMR Chemical Shifts. ACS Division of Organic Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). UV absorption spectra of 2,2-dipyridyl and WCl6/2,2-dipyridyl. Retrieved from [Link]

-

Li, H., et al. (2020). [High performance liquid chromatography combined with the 2,2'-dithiodipyridine derivatization reaction for determination of different types of free thiols in human serum and analysis of their relationship with coronary heart disease]. Se Pu, 38(11), 1269–1275. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). 2,2′-Dipyridyl disulfide. American Chemical Society. Retrieved from [Link]

-

Singh, R., & Whitesides, G. M. (2023). Thiol Quantification Using Colorimetric Thiol–Disulfide Exchange in Nonaqueous Solvents. ACS Omega, 8(9), 8635–8642. Retrieved from [Link]

-

University of Wisconsin. (n.d.). 13C NMR Chemical Shift Table. Retrieved from [Link]

-

Giles, N. M., et al. (2004). Quantification of Thiols and Disulfides. Methods in Molecular Biology, 269, 299-306. Retrieved from [Link]

Sources

- 1. 2,2'-Dipyridyl disulfide | C10H8N2S2 | CID 65093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 2,2'-Dithiodipyridine (2127-03-9) 1H NMR spectrum [chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. [High performance liquid chromatography combined with the 2,2'-dithiodipyridine derivatization reaction for determination of different types of free thiols in human serum and analysis of their relationship with coronary heart disease] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 13C NMR chemical shifts can predict disulfide bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. spectrabase.com [spectrabase.com]

- 10. organicchemistrydata.org [organicchemistrydata.org]

- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]

An In-Depth Technical Guide to 2,2'-Thiodipyridine: From Chemical Identity to Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Versatile Heterocyclic Compound

In the landscape of heterocyclic chemistry, pyridine derivatives stand out for their broad utility in medicinal chemistry, materials science, and catalysis. Among these, 2,2'-Thiodipyridine (CAS No. 4262-06-0), a molecule featuring two pyridine rings linked by a single sulfur atom, presents a unique scaffold with significant potential. This guide provides a comprehensive technical overview of 2,2'-Thiodipyridine, distinguishing it from its more commonly referenced disulfide analog, 2,2'-Dithiodipyridine, and delving into its chemical identifiers, properties, synthesis, and emerging applications. As a Senior Application Scientist, the aim is to furnish researchers and drug development professionals with the foundational knowledge and practical insights necessary to harness the capabilities of this intriguing molecule.

Part 1: Core Chemical Identifiers and Physicochemical Properties

A precise understanding of a compound's identity and physical characteristics is paramount for any research endeavor. This section outlines the key identifiers for 2,2'-Thiodipyridine and summarizes its known physicochemical properties.

Chemical Identifiers

It is crucial to distinguish 2,2'-Thiodipyridine from 2,2'-Dithiodipyridine, which contains a disulfide (-S-S-) bridge. The definitive identifiers for 2,2'-Thiodipyridine are provided in the table below.

| Identifier | Value | Source |

| CAS Number | 4262-06-0 | [1][2] |

| IUPAC Name | 2-(pyridin-2-ylsulfanyl)pyridine | [1] |

| Molecular Formula | C₁₀H₈N₂S | [1][3] |

| Molecular Weight | 188.25 g/mol | [1][3] |

| InChI | InChI=1S/C10H8N2S/c1-3-7-11-9(5-1)13-10-6-2-4-8-12-10/h1-8H | [3] |

| InChIKey | AQYNZOSCOWGGTP-UHFFFAOYSA-N | [3] |

| SMILES | C1=CC=NC(=C1)SC2=CC=CC=N2 | [1][4] |

| PubChem CID | 521114 | [1] |

| Synonyms | 2-Pyridinyl sulfide, di(pyridin-2-yl)sulfane, 2,2'-Dipyridyl sulfide | [5] |

Physicochemical Properties

The physicochemical properties of 2,2'-Thiodipyridine are essential for its handling, formulation, and application in various experimental setups.

| Property | Value | Source |

| Appearance | White powder | [6] |

| Boiling Point | 348 °C at 760 mmHg (estimated) | [7] |

| Density | 1.25 g/cm³ (estimated) | [8] |

| LogP | 2.62780 (estimated) | [8] |

| Storage Temperature | 2-8°C, Refrigerator | [5] |

Part 2: Synthesis and Reactivity

The synthesis of 2,2'-Thiodipyridine is a key aspect for its accessibility in research. While detailed, high-yield protocols are not abundantly published, an overview of a potential synthetic approach is presented.

Synthetic Pathways

A plausible method for the synthesis of 2,2'-Thiodipyridine involves the reaction of a sulfhydryl compound with a dihydropyrimidine, suggesting a pathway for its asymmetric synthesis.[4] More specifically, the reaction of 2-halopyridines (such as 2-bromopyridine or 2-chloropyridine) with a sulfur source like 2-mercaptopyridine in the presence of a suitable catalyst and base would be a logical approach.

Conceptual Synthetic Workflow:

Caption: Conceptual workflow for the synthesis of 2,2'-Thiodipyridine.

This generalized scheme highlights the key components and steps. The choice of base, catalyst, and solvent would be critical in optimizing the reaction yield and purity.

Reactivity Profile

The reactivity of 2,2'-Thiodipyridine is governed by the electron-deficient nature of the pyridine rings and the nucleophilicity of the sulfur atom. The lone pairs on the nitrogen and sulfur atoms make it an excellent chelating ligand for various metal ions. The sulfur bridge also influences the electronic properties of the pyridine rings, potentially modulating their reactivity in substitution reactions.

Part 3: Applications in Research and Development

While the application landscape of 2,2'-Thiodipyridine is still developing, its structural features suggest significant potential in several key areas of research.

Coordination Chemistry and Catalysis

The bidentate N,S-coordination motif of 2,2'-Thiodipyridine makes it a promising ligand for the synthesis of novel coordination complexes.[4] The ability to chelate metal ions such as copper and zinc opens avenues for the development of new catalysts for a variety of organic transformations. The electronic and steric properties of the ligand can be fine-tuned by introducing substituents on the pyridine rings, allowing for the rational design of catalysts with specific activities and selectivities.

Diagram of 2,2'-Thiodipyridine as a Chelating Ligand:

Sources

- 1. 2,2'-Thiodipyridine | C10H8N2S | CID 521114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. RR [rrscientific.com]

- 3. 2,2'-Thiodipyridine [webbook.nist.gov]

- 4. biosynth.com [biosynth.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. 4262-06-0 C10H8N2S 2-Pyridinyl sulphide, CasNo.4262-06-0 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]

- 7. 2,2'-thiodipyridine [flavscents.com]

- 8. 2-Pyridinyl sulfide | CAS#:4262-06-0 | Chemsrc [chemsrc.com]

Safety precautions and handling guidelines for 2,2'-Thiodipyridine

An In-Depth Technical Guide to the Safe Handling of 2,2'-Thiodipyridine for Research and Development Professionals

Section 1: Introduction and Compound Profile

2,2'-Thiodipyridine, also known by synonyms such as 2,2'-Dipyridyl disulfide and Aldrithiol-2, is a versatile disulfide compound with the CAS Number 2127-03-9.[1][2][3][4] It presents as a white to off-white or beige to yellow crystalline powder, often characterized by a distinct stench.[1][2][4] This reagent is of significant value in the fields of biochemistry, organic synthesis, and drug development. Its primary utility stems from the reactivity of its disulfide bond, which allows it to serve as a mild oxidizing agent.[4][5]

Professionals in research and development utilize 2,2'-Thiodipyridine for a range of critical applications, including:

-

Determination of sulfhydryl groups: It is a cornerstone reagent for quantifying thiol content in proteins and other biological molecules, providing essential insights into structure and function.[4][5]

-

Peptide Synthesis: The compound is instrumental in preparing active esters of amino acids and promoting the formation of disulfide bridges, which are crucial for the correct folding and biological activity of many peptides and proteins.[4][5]

-

Bioconjugation: Its reactivity is harnessed in techniques to link molecules together, a vital process in developing therapeutic agents and diagnostic tools.[4][5]

-

Organic Synthesis: It serves as a key intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals.[2]

Given its reactivity and potential hazards, a comprehensive understanding of its safety profile and handling requirements is paramount. This guide provides an in-depth framework for researchers, scientists, and drug development professionals to work with 2,2'-Thiodipyridine safely and effectively, grounding all recommendations in established safety data.

Section 2: Hazard Identification and Risk Assessment

2,2'-Thiodipyridine is classified as a hazardous substance and requires careful risk assessment prior to use.[6] The primary hazards are associated with irritation and potential harm upon exposure through inhalation, skin contact, eye contact, or ingestion.

GHS Hazard Classification

The compound is consistently classified under the Globally Harmonized System (GHS) with the following primary hazards:

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1][3][7] |

| Serious Eye Damage/Eye Irritation | Category 2 / 2A | H319: Causes serious eye irritation.[1][3][7] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[1][3][7] |

| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed.[7] |

The signal word associated with these classifications is "Warning".[1]

Physicochemical Properties and Stability

Understanding the compound's physical properties is crucial for anticipating its behavior and implementing appropriate safety controls.

| Property | Value |

| Appearance | White to off-white/yellow crystalline powder.[1][2][4] |

| Odor | Stench.[1][3] |

| Molecular Formula | C10H8N2S2.[1][2] |

| Melting Point | 56 - 60 °C.[1][2] |

| Flash Point | 210 °C.[1] |

| Stability | Stable under recommended storage conditions.[1][3][6] |

| Incompatibilities | Strong oxidizing agents, strong bases.[1][3][6] |

| Special Reactivity | Air sensitive; dust can form explosive mixtures with air.[1][6] |

Under fire conditions, 2,2'-Thiodipyridine can decompose to produce hazardous products, including carbon oxides (CO, CO2), nitrogen oxides (NOx), and sulfur oxides (SOx).[1][6]

Section 3: Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control, prioritizing engineering and administrative controls before relying on PPE, is essential for safety. This is often referred to as the Hierarchy of Controls.

Caption: Hierarchy of Controls for mitigating chemical hazards.

Engineering Controls

The primary engineering control is to minimize the generation and inhalation of dust.

-

Ventilation: Always handle 2,2'-Thiodipyridine in a well-ventilated area.[8][9] A certified chemical fume hood is the recommended location for weighing and transferring the solid to prevent respiratory exposure.[1]

-

Eyewash Stations: An eyewash unit must be readily accessible in the immediate work area.[6]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound.[3][6]

-

Eye and Face Protection: Wear chemical safety goggles or safety glasses with side shields that are tested and approved under government standards.[6]

-

Skin Protection:

-

Gloves: Wear chemical-protective gloves (e.g., PVC).[6] The suitability and durability of a glove type depend on usage. For prolonged or frequently repeated contact, a glove with a protection class of 5 or higher (breakthrough time >240 minutes) is recommended.[6] For brief contact, a glove with a protection class of 3 or higher (>60 minutes) is advised.[6]

-

Protective Clothing: A lab coat or overalls should be worn to prevent skin contact.[3][6]

-

-

Respiratory Protection: In situations where dust is generated and engineering controls are insufficient, use a NIOSH-approved N95 or P1 type dust mask.[1] Respiratory protection is mandatory when dusts are generated.

Section 4: Safe Handling and Storage Protocols

Adherence to strict protocols for handling and storage is critical to prevent accidental exposure and maintain the integrity of the compound.

Handling Procedures

-

Preparation: Before handling, ensure all necessary engineering controls are functioning and the correct PPE is donned. Read the Safety Data Sheet (SDS) thoroughly.

-

Dispensing: Avoid dust formation during handling.[1][3] Use non-sparking tools to prevent ignition sources, as fine dust clouds can be an explosion hazard.[6][9]

-

Personal Hygiene: Avoid contact with skin, eyes, and clothing.[3][6] Do not eat, drink, or smoke in the work area.[10] Wash hands and any exposed skin thoroughly with soap and water after handling.[1][3]

-

Container Management: Keep containers securely sealed when not in use.[10]

Storage Requirements

The causality for these storage conditions is linked to the compound's chemical instability and potential reactivity.

-

Temperature: Store in a cool, dry place.[1][8] A refrigerated temperature of 2-8 °C is recommended.[1]

-

Atmosphere: This compound is air-sensitive.[1] It should be stored under an inert gas (e.g., argon or nitrogen) to prevent degradation.

-

Container: Keep the container tightly closed in a well-ventilated area.[1][3][10]

-

Segregation: Store away from incompatible materials such as strong oxidizing agents and strong bases.[1][3][6]

-

Security: The compound should be stored in a locked-up location to restrict access to authorized personnel only.[1][3][10]

Section 5: Emergency Procedures

Preparedness is key to mitigating the consequences of an accidental exposure or spill.

First Aid Measures

Immediate action is required in the event of exposure.

-

Inhalation: Remove the person to fresh air and keep them in a position comfortable for breathing.[1][3] If breathing is difficult or stops, provide artificial respiration.[1][8] Seek medical attention if you feel unwell.[3]

-

Skin Contact: Immediately remove all contaminated clothing.[6] Wash the affected skin thoroughly with plenty of soap and water.[1][3][7] If skin irritation occurs, seek medical advice.[3]

-

Eye Contact: Immediately flush the eyes cautiously with plenty of water for at least 15 minutes, also under the eyelids.[3] Remove contact lenses if present and easy to do.[1][3] If eye irritation persists, get medical advice or attention.[3]

-

Ingestion: Rinse the mouth with water.[1] Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.[6][8]

Spill Response Protocol

The response to a spill depends on its scale. All personnel handling the material should be trained in these procedures.

Sources

- 1. chemicalbook.com [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. fishersci.com [fishersci.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. media.hiscoinc.com [media.hiscoinc.com]

- 9. echemi.com [echemi.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

A Senior Application Scientist's Guide to the Solubility of 2,2'-Dipyridyl Disulfide

<

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2,2'-Dipyridyl disulfide (also known as Aldrithiol-2), a pivotal reagent in biochemistry and pharmaceutical development. Intended for researchers, scientists, and drug development professionals, this document synthesizes empirical data with fundamental chemical principles to offer a practical framework for its use. We will explore its solubility profile across a range of common laboratory solvents, present a validated protocol for solubility determination, and discuss the physicochemical properties that govern its behavior in solution.

Introduction to 2,2'-Dipyridyl Disulfide

2,2'-Dipyridyl disulfide (MW: 220.31 g/mol ) is a symmetrical disulfide compound widely employed as a thiol-reactive reagent. Its primary utility lies in the quantification of sulfhydryl groups (Ellman's Reagent alternative), in promoting the formation of disulfide bonds within peptides, and as a key coupling agent in bioconjugation chemistry.[1] The reaction of 2,2'-Dipyridyl disulfide with a free thiol yields a mixed disulfide and releases 2-thiopyridone, a chromophore that can be monitored spectrophotometrically. Understanding the solubility of this reagent is a critical first step in experimental design, ensuring homogenous reaction conditions and reproducible results.

Physicochemical Properties Governing Solubility

The solubility of a compound is dictated by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" is a foundational concept here.[2]

-

Polarity and Aromaticity: 2,2'-Dipyridyl disulfide possesses two pyridine rings, which are aromatic and contain polar carbon-nitrogen bonds. The molecule has a degree of polarity but is dominated by its nonpolar aromatic surface area. Its calculated LogP (a measure of lipophilicity) is approximately 2.5 to 2.6, indicating a preference for nonpolar or moderately polar environments over highly aqueous media.[1][3]

-

Hydrogen Bonding: The nitrogen atoms in the pyridine rings are potential hydrogen bond acceptors. However, the molecule lacks hydrogen bond donors. This limits its ability to form the extensive hydrogen-bonding networks necessary for high solubility in protic solvents like water.

-

Disulfide Bridge: The central disulfide bond (S-S) is relatively nonpolar and contributes to the compound's overall lipophilic character.

These properties collectively suggest that 2,2'-Dipyridyl disulfide will exhibit favorable solubility in moderately polar to nonpolar organic solvents and limited solubility in highly polar solvents, particularly water.

Solubility Profile in Common Laboratory Solvents

The following table summarizes the known solubility of 2,2'-Dipyridyl disulfide in various solvents, compiled from supplier technical data and public chemical databases. It is crucial to note that solubility can be affected by factors such as temperature, purity of both the solute and solvent, and the presence of co-solvents.

| Solvent | Solvent Class | Quantitative / Qualitative Solubility | Source(s) |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 100 mg/mL (requires sonication) | [4] |

| Methanol | Polar Protic | 50 mg/mL | [1] |

| Ethanol (95%) | Polar Protic | Soluble at 5% (w/v) | [5] |

| Ethanol | Polar Protic | 100 mg/mL | |

| Acetone | Polar Aprotic | Soluble | |

| Water | Polar Protic | 5 g/L (5 mg/mL) at 20°C; Sparingly soluble | [1][6] |

| Water (pH 7.4) | Polar Protic | 25.5 µg/mL (0.0255 mg/mL) | [3] |

| Chloroform | Nonpolar | Soluble (based on LogP and structure) | Inferred |

| Hexane | Nonpolar | Insoluble (based on polarity mismatch) | Inferred |

Analysis of Trends: The data aligns perfectly with the physicochemical properties discussed. The highest solubility is observed in polar aprotic solvents like DMSO and moderately polar protic solvents like methanol and ethanol, which can effectively solvate the pyridine rings.[1][4] As noted by MedChemExpress, hygroscopic DMSO can significantly impact solubility, and using a newly opened bottle is recommended for preparing high-concentration stock solutions.[4] The solubility in water is markedly lower, and at physiological pH, it is very poor, a critical consideration for direct application in aqueous biological buffers without a co-solvent.[3]

Experimental Protocol: A Validated Method for Solubility Determination

For scenarios requiring precise solubility measurement in a novel solvent system, a validated experimental approach is necessary. The following protocol describes a standard visual and gravimetric method for determining the saturation solubility of a compound.

Principle of the Method

An excess of the solid compound is equilibrated with a known volume of the solvent at a controlled temperature. After reaching equilibrium, the undissolved solid is removed, and the concentration of the dissolved solute in the supernatant is determined.

Materials and Reagents

-

2,2'-Dipyridyl disulfide (powder/crystalline solid)

-

Solvent of interest (e.g., analytical grade)

-

Scintillation vials or small glass test tubes with screw caps

-

Vortex mixer

-

Thermostatic shaker/incubator

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Analytical balance

-

Pipettes

Step-by-Step Procedure

-

Preparation: Add an excess amount of 2,2'-Dipyridyl disulfide (e.g., 20-30 mg) to a pre-weighed vial. The key is to ensure solid remains undissolved at the end.

-

Solvent Addition: Accurately add a known volume of the test solvent (e.g., 1.0 mL) to the vial.

-

Equilibration: Cap the vial securely and place it in a thermostatic shaker set to the desired temperature (e.g., 25°C). Agitate the mixture for a minimum of 24 hours to ensure equilibrium is reached.[2] This step is critical to avoid underestimation of solubility.

-

Phase Separation: After equilibration, allow the vial to stand at temperature for 1-2 hours for the excess solid to settle. For finer suspensions, centrifuge the vial at a moderate speed (e.g., 5000 x g for 10 minutes).

-

Sample Collection: Carefully withdraw a known volume of the clear supernatant using a pipette. To ensure no particulate matter is transferred, pass the supernatant through a 0.22 µm syringe filter into a clean, pre-weighed vial.

-

Solvent Evaporation: Evaporate the solvent from the filtered sample under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's melting point (57-61°C).

-

Gravimetric Analysis: Once the solvent is fully evaporated, weigh the vial containing the dried solute.

-

Calculation: Calculate the solubility using the following formula: Solubility (mg/mL) = (Weight of vial with dried solute - Weight of empty vial) / Volume of supernatant collected

Workflow Visualization

Caption: Workflow for Gravimetric Solubility Determination.

Practical Considerations and Troubleshooting

-

Co-Solvent Systems: For aqueous applications, preparing a concentrated stock solution in a water-miscible organic solvent like DMSO or ethanol is standard practice.[4] The stock can then be diluted into the aqueous buffer, but care must be taken to avoid precipitation. It is advisable to test the final concentration in the buffer system to ensure the compound remains in solution.

-

Stability: 2,2'-Dipyridyl disulfide is sensitive to strong bases and oxidizing agents.[7] When preparing solutions, ensure the solvent is free from contaminants. Stock solutions, particularly in DMSO, should be stored at -20°C or -80°C to maintain stability.[4]

-

Safety: The compound is classified as a skin and eye irritant.[7] Always handle it with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated area.

Conclusion

2,2'-Dipyridyl disulfide exhibits a solubility profile consistent with its moderately polar, aromatic structure. It is highly soluble in common organic solvents such as DMSO, methanol, and ethanol, but shows limited solubility in water. This guide provides researchers with the necessary data and protocols to confidently prepare solutions of 2,2'-Dipyridyl disulfide for a variety of applications, ensuring experimental success and reproducibility.

References

-

University of the Cumberlands. (n.d.). Experiment 1: Determination of Solubility Class. Retrieved from [Link]

-

University of Massachusetts. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 65093, 2,2'-Dipyridyl disulfide. Retrieved from [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

-

Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 75846, 4,4'-Dithiodipyridine. Retrieved from [Link]

Sources

- 1. 2,2'-Dithiodipyridine | 2127-03-9 [chemicalbook.com]

- 2. m.youtube.com [m.youtube.com]

- 3. 2,2'-Dipyridyl disulfide | C10H8N2S2 | CID 65093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Aldrithiol -4 98 2645-22-9 [sigmaaldrich.com]

- 6. Page loading... [wap.guidechem.com]

- 7. fishersci.com [fishersci.com]

Unveiling the Versatility of 2,2'-Thiodipyridine: A Technical Guide to its Novel Applications in Biochemical Research

An in-depth technical guide by a Senior Application Scientist

Abstract

This technical guide provides an in-depth exploration of 2,2'-Thiodipyridine, a versatile reagent with expanding applications in biochemical research. Moving beyond its traditional use, this document elucidates its role in advanced protein chemistry, bioconjugation, drug delivery, and cellular signaling. Authored for researchers, scientists, and professionals in drug development, this guide synthesizes technical data with practical insights, offering detailed protocols, mechanistic explanations, and a forward-looking perspective on the innovative utility of this compound.

Introduction to 2,2'-Thiodipyridine: Beyond a Simple Disulfide

2,2'-Thiodipyridine, also known as 2,2'-dipyridyl disulfide, is a symmetrical disulfide that has carved a significant niche in the toolkit of biochemists and molecular biologists.[1] Its utility stems from the unique reactivity of its disulfide bond, which is readily susceptible to nucleophilic attack by thiol groups. This reactivity, combined with the spectrophotometric properties of its reaction products, makes it an invaluable tool for a variety of applications.[2][3]

Physicochemical Properties

2,2'-Thiodipyridine is a white to off-white crystalline powder with a molecular weight of 220.31 g/mol .[4] It is soluble in organic solvents such as methanol and is sparingly soluble in water.[4] Its key chemical feature is the disulfide bond linking two pyridine rings, which is the epicenter of its reactivity.

| Property | Value | Source |

| Molecular Formula | C10H8N2S2 | [4] |

| Molecular Weight | 220.31 g/mol | [4] |

| Appearance | White to off-white crystalline powder | [2][5] |

| Melting Point | 56-58 °C | [4] |

| Solubility | Soluble in methanol | [4] |

The Chemistry of the Pyridyl Disulfide Moiety: A Highly Reactive and Selective Thiol Probe

The core of 2,2'-Thiodipyridine's functionality lies in the thiol-disulfide exchange reaction. A thiol group (-SH) from a molecule of interest, such as a cysteine residue in a protein, attacks the disulfide bond of 2,2'-Thiodipyridine. This results in the formation of a mixed disulfide and the release of one molecule of pyridine-2-thione.[3][6] The released pyridine-2-thione has a distinct UV absorbance maximum at 343 nm, which allows for the quantitative determination of the reacting thiol.[6] This reaction is highly specific for thiols, making 2,2'-Thiodipyridine a selective probe in complex biological samples.[7]

Foundational Applications in Protein Chemistry

The unique reactivity of 2,2'-Thiodipyridine has been foundational in the field of protein chemistry, particularly for the quantification of sulfhydryl groups and the formation of disulfide bonds.

Precise Quantification of Thiols: An Alternative to Ellman's Reagent

While Ellman's reagent (DTNB) is widely used for thiol quantification, 2,2'-Thiodipyridine and its isomer 4,4'-dithiodipyridine offer advantages in certain contexts, such as effectiveness over a broader and lower pH range.[6][8][9] The reaction of 2,2'-Thiodipyridine with a thiol-containing compound releases pyridine-2-thione, which can be monitored spectrophotometrically at 343 nm.[6]

The reaction proceeds via a nucleophilic attack of the thiolate anion (R-S⁻) on one of the sulfur atoms of the 2,2'-Thiodipyridine disulfide bond. This leads to the formation of a mixed disulfide (R-S-S-Py) and the release of the pyridine-2-thione leaving group. The equilibrium of this reaction favors the formation of the mixed disulfide, ensuring a stoichiometric release of pyridine-2-thione for accurate quantification.

Thiol [label="R-SH (Thiol)"]; DPDS [label="Py-S-S-Py (2,2'-Thiodipyridine)"]; MixedDisulfide [label="R-S-S-Py (Mixed Disulfide)"]; PyridineThione [label="Pyridine-2-thione (Abs @ 343 nm)", fillcolor="#FBBC05", fontcolor="#202124"];

Thiol -> DPDS [label="Nucleophilic Attack"]; DPDS -> MixedDisulfide; DPDS -> PyridineThione; }

Caption: Mechanism of thiol quantification using 2,2'-Thiodipyridine.-

Reagent Preparation: Prepare a stock solution of 2,2'-Thiodipyridine (e.g., 10 mM) in a suitable organic solvent like DMSO or ethanol. Prepare a reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-8.0).[6]

-

Sample Preparation: Dissolve the thiol-containing sample (e.g., protein, peptide) in the reaction buffer.

-

Reaction Initiation: Add the 2,2'-Thiodipyridine stock solution to the sample solution to achieve a final concentration in molar excess (typically 10-fold) over the expected thiol concentration.

-

Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes.[6]

-

Spectrophotometric Measurement: Measure the absorbance of the solution at 343 nm.

-

Calculation: Calculate the concentration of thiol groups using the molar extinction coefficient of pyridine-2-thione (ε = 8080 M⁻¹cm⁻¹ at 343 nm).

Facilitating Intramolecular Disulfide Bond Formation in Peptides and Proteins

2,2'-Thiodipyridine is an effective reagent for promoting the formation of intramolecular disulfide bonds in peptides and proteins containing two or more cysteine residues.[7] This is particularly useful in the synthesis of cyclic peptides and in protein folding studies where correct disulfide pairing is crucial for biological activity.[5][10]

The reaction of 2,2'-Thiodipyridine with a peptide containing two free thiols proceeds in a stepwise manner. First, one thiol reacts to form a mixed disulfide. This brings the second thiol in close proximity, facilitating an intramolecular reaction to form the cyclic disulfide and release the second molecule of pyridine-2-thione. This controlled, stepwise oxidation minimizes the formation of intermolecular disulfide-linked dimers or polymers.[10]

LinearPeptide [label="Linear Peptide\n(Two Free Thiols)"]; DPDS [label="2,2'-Thiodipyridine"]; Intermediate [label="Mixed Disulfide Intermediate"]; CyclicPeptide [label="Cyclic Peptide\n(Intramolecular Disulfide Bond)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PyridineThione [label="Pyridine-2-thione"];

LinearPeptide -> DPDS [label="Step 1"]; DPDS -> Intermediate; Intermediate -> CyclicPeptide [label="Step 2: Intramolecular Attack"]; CyclicPeptide -> PyridineThione; }

Caption: Workflow for intramolecular disulfide bond formation.-

Peptide Preparation: Dissolve the linear peptide with reduced cysteine residues in a suitable buffer (e.g., aqueous acetic acid).

-

Reagent Addition: Add an excess of 2,2'-Thiodipyridine to the peptide solution.

-

Reaction Monitoring: The reaction is typically rapid and can be monitored by observing the release of pyridine-2-thione at 343 nm or by RP-HPLC to track the conversion of the linear peptide to its cyclic form.[7]

-

Purification: The final cyclic peptide can be purified from the reaction mixture using reverse-phase chromatography to remove excess reagent and the pyridine-2-thione byproduct.[7]

Novel Frontiers in Bioconjugation and Chemical Biology

The reactivity of 2,2'-Thiodipyridine has been harnessed for the development of sophisticated bioconjugation strategies, enabling the site-specific modification of biomolecules.

A Key Reagent in Thiol-Reactive Bioconjugation

Heterobifunctional crosslinkers containing a pyridyl disulfide moiety, such as N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP), are widely used for conjugating molecules to proteins.[6] These reagents allow for a two-step conjugation process, first reacting with primary amines (e.g., lysine residues) via the NHS ester, and then presenting a pyridyl disulfide group for reaction with a thiol-containing molecule.[6]

The NHS ester of SPDP reacts with a primary amine on a protein to form a stable amide bond. This introduces a pyridyl disulfide group onto the protein surface. A second molecule containing a free thiol can then be added, which will react with the newly introduced pyridyl disulfide to form a stable disulfide linkage, releasing pyridine-2-thione.

-

Protein Activation:

-

Dissolve the protein to be modified in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-8.0).[6]

-

Prepare a stock solution of SPDP in an organic solvent (e.g., DMSO).

-

Add a 10-20 fold molar excess of the SPDP stock solution to the protein solution.[6]

-

Incubate for 30-60 minutes at room temperature.[6]

-

Remove excess SPDP using a desalting column.[6]

-

-

Conjugation with Thiol-Containing Molecule:

-

Purification: Purify the final bioconjugate using an appropriate method, such as size-exclusion chromatography, to remove the pyridine-2-thione and any unreacted molecules.[6]

Application in Drug Delivery Systems: Smart Liposomes

The cleavable nature of the disulfide bond introduced by 2,2'-Thiodipyridine chemistry is being exploited in the design of "smart" drug delivery systems, such as liposomes, that can release their cargo in response to the reducing environment of the cell cytoplasm.[11]

Peptides or targeting ligands can be conjugated to the surface of liposomes via a disulfide linkage.[11] When these liposomes are internalized by cells, the higher concentration of reducing agents like glutathione in the cytoplasm cleaves the disulfide bond, releasing the targeting ligand and potentially triggering the release of the encapsulated drug.

Liposome [label="Liposome with\nThiol-Reactive Lipids"]; Peptide [label="Cysteine-Terminal Peptide\n(e.g., Targeting Ligand)"]; Conjugation [label="Disulfide Bond Formation"]; TargetedLiposome [label="Targeted Liposome"]; Cell [label="Target Cell"]; Internalization [label="Endocytosis"]; Release [label="Drug Release in\nReducing Cytoplasm", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Liposome -> Peptide [label="Conjugation"]; Peptide -> Conjugation; Conjugation -> TargetedLiposome; TargetedLiposome -> Cell [label="Targeting"]; Cell -> Internalization; Internalization -> Release; }

Caption: Conceptual workflow for smart liposome drug delivery.Emerging Roles in Cellular and Molecular Research

Beyond its applications in protein chemistry, 2,2'-Thiodipyridine is emerging as a valuable tool for investigating cellular processes and enzyme function.

Probing Cellular Redox Environments and Thiol-Dependent Signaling

The ability of 2,2'-Thiodipyridine to oxidize thiols makes it a useful probe for studying redox-sensitive cellular processes. For instance, it has been used to investigate the role of thiol oxidation in modulating intracellular calcium levels.[12][13]

Studies have shown that 2,2'-Thiodipyridine can induce an increase in cytoplasmic free calcium concentration in certain cell types, such as pancreatic beta-cells.[12][13] This effect is thought to be mediated by the oxidation of critical thiol groups on proteins involved in calcium signaling pathways, such as ion channels or calcium stores.[12][13]

DPDS [label="2,2'-Thiodipyridine"]; CellMembrane [label="Cell Membrane"]; ThiolProteins [label="Thiol-Containing Proteins\n(e.g., Ion Channels, Receptors)"]; Oxidation [label="Thiol Oxidation"]; CaChannel [label="Ca²⁺ Channel Activation"]; CaInflux [label="Ca²⁺ Influx"]; CytoplasmicCa [label="Increased Cytoplasmic Ca²⁺", fillcolor="#34A853", fontcolor="#FFFFFF"]; Downstream [label="Downstream Cellular Responses"];

DPDS -> CellMembrane; CellMembrane -> ThiolProteins; ThiolProteins -> Oxidation; Oxidation -> CaChannel; CaChannel -> CaInflux; CaInflux -> CytoplasmicCa; CytoplasmicCa -> Downstream; }

Caption: Proposed pathway of 2,2'-Thiodipyridine-induced calcium signaling.A Tool for Studying Enzyme Kinetics and Inhibition

For enzymes that have a critical cysteine residue in their active site, 2,2'-Thiodipyridine can be used as an active site titrant to determine the concentration of active enzyme.[3] It can also act as a reversible inhibitor by forming a mixed disulfide with the active site thiol.

The stoichiometric reaction of 2,2'-Thiodipyridine with the active site thiol of an enzyme allows for the precise determination of the concentration of active enzyme molecules in a preparation. This is particularly useful for enzymes like papain.[3]

The reaction of papain with 2,2'-Thiodipyridine is rapid and stoichiometric with the thiol content of the enzyme's active site.[3] This allows for an accurate titration of active papain, even in the presence of other thiols like L-cysteine or 2-mercaptoethanol.[3]

Future Perspectives and Conclusion

The applications of 2,2'-Thiodipyridine in biochemical research continue to expand. Its unique reactivity and the spectrophotometric handle it provides make it a powerful tool for chemists and biologists. Future research will likely focus on the development of novel bioconjugation reagents with enhanced stability and specificity, as well as its use in more complex biological systems to dissect redox-sensitive signaling pathways. The principles outlined in this guide provide a solid foundation for both established and innovative applications of this versatile compound.

References

- The Role of 2,2'-Dithiodipyridine in Modern Peptide Synthesis. (n.d.).

- The Crucial Role of 2,2'-Dithiodipyridine in Modern Peptide Synthesis. (n.d.).

- 2,2'-Dithiodipyridine: A Key Reagent for Thiol Analysis and Organic Synthesis. (n.d.).

-

[High performance liquid chromatography combined with the 2,2'-dithiodipyridine derivatization reaction for determination of different types of free thiols in human serum and analysis of their relationship with coronary heart disease]. (2024). Se Pu, 42(4), 352-359. Retrieved from [Link]

-

Thiol oxidation by 2,2'-dithiodipyridine causes a reversible increase in cytoplasmic free Ca2+ concentration in pancreatic beta-cells. Role for inositol 1,4,5-trisphosphate-sensitive Ca2+ stores. (1997). Biochemical Journal, 321(Pt 2), 347-354. Retrieved from [Link]

-

2,2'-Bispyridyl disulfide rapidly induces intramolecular disulfide bonds in peptides. (1999). Peptides, 20(7), 881-884. Retrieved from [Link]

-

Chemical Probes for Molecular Imaging and Detection of Hydrogen Sulfide and Reactive Sulfur Species in Biological Systems. (2017). Accounts of Chemical Research, 50(1), 41-51. Retrieved from [Link]

-

Reactions of papain and of low-molecular-weight thiols with some aromatic disulphides. 2,2'-Dipyridyl disulphide as a convenient active-site titrant for papain even in the presence of other thiols. (1970). Biochemical Journal, 117(2), 371-380. Retrieved from [Link]

-

Cas 2127-03-9,2,2'-Dithiodipyridine. (n.d.). LookChem. Retrieved from [Link]

-

2,2'-Dithiodipyridine. (n.d.). G-Biosciences. Retrieved from [Link]

-

A novel ring opening reaction of peptide N-terminal thiazolidine with 2,2′-dipyridyl disulfide (DPDS) efficient for protein chemical synthesis. (2019). Journal of Peptide Science, 25(11), e3212. Retrieved from [Link]

-

The role of thiols and disulfides in protein chemical and physical stability. (2010). Biomacromolecules, 11(5), 1095-1105. Retrieved from [Link]

-

Thiol oxidation by 2,2'-dithiodipyridine causes a reversible increase in cytoplasmic free Ca2+ concentration in pancreatic beta-cells. Role for inositol 1,4,5-trisphosphate-sensitive Ca2+ stores. (1997). Biochemical Journal, 321(Pt 2), 347-354. Retrieved from [Link]

-

2,2'-Dipyridyl diselenide: A chemoselective tool for cysteine deprotection and disulfide bond formation. (2020). Journal of Peptide Science, 26(1), e3229. Retrieved from [Link]

-